7-Methoxy-4-methylhept-4-EN-1-OL
Description
Contextualizing Unique Structural Motifs within Organic Chemistry Research
The study of organic chemistry is often a study of functional groups—specific arrangements of atoms that dictate a molecule's reactivity and properties. masterorganicchemistry.com Molecules that contain multiple functional groups, such as 7-methoxy-4-methylhept-4-en-1-ol, are of particular interest as their chemical behavior is a composite of the individual groups, often with intricate interplay.
The combination of alkene, ether, and alcohol functionalities within a single aliphatic chain is a motif found in numerous biologically active natural products and pharmaceutical agents. nih.govacs.org Each functional group imparts distinct chemical properties that, in concert, create a versatile molecular scaffold.
Alcohols (-OH): The hydroxyl group is highly polarized and can act as both a hydrogen bond donor and acceptor, significantly influencing a molecule's solubility and binding interactions with biological targets. masterorganicchemistry.comlibretexts.org It can also serve as a weak acid or a Lewis base, and is a key handle for further chemical transformations. masterorganicchemistry.com
Ethers (R-O-R'): The ether linkage, characterized by an oxygen atom bonded to two carbon atoms, is generally more stable and less reactive than an alcohol. libretexts.org It introduces a polar element and can influence the molecule's conformation. Methoxy (B1213986) groups, in particular, are common in natural products. acs.org
The presence of all three groups in a molecule like this compound provides multiple points for diversification, making such structures valuable intermediates in the synthesis of more complex targets. For instance, capsaicin, the compound giving chili peppers their heat, contains phenol, ether, amide, and alkene functional groups. libretexts.org
The synthesis of molecules bearing multiple functional groups is a significant challenge in organic chemistry due to the potential for competing reactions. nih.gov Key challenges include:
Chemoselectivity: With multiple reactive sites, a reagent must be chosen that selectively reacts with the desired functional group while leaving the others intact. For example, reducing an ester in the presence of a ketone requires a selective reagent, or the ketone must be "protected". wikipedia.org
Regioselectivity: In molecules with multiple similar functional groups or different positions on a single group (like an unsymmetrical alkene), the reaction must be controlled to occur at the correct location.
Stereoselectivity: For molecules with stereocenters, such as the potential for chirality at the carbon bearing the methyl group in related saturated structures, controlling the three-dimensional arrangement of atoms is paramount. nih.gov
To overcome these challenges, chemists often employ protecting groups , which temporarily mask a reactive functional group to prevent it from reacting out of turn. wikipedia.org The synthesis of the complex natural product palytoxin, for example, required the use of 42 protecting groups. wikipedia.org
These challenges also present opportunities for innovation. The development of new, highly selective catalysts and tandem or one-pot reactions, where multiple transformations occur in the same reaction vessel, is a major frontier. nih.govnih.gov Such strategies improve efficiency by reducing the number of purification steps, saving time and resources. nih.gov
Historical Perspectives and Foundational Contributions to Analogous Systems
The ability to synthesize complex molecules like those related to this compound is built upon more than a century of foundational work in organic synthesis. Early research focused on understanding the reactivity of individual functional groups and developing reactions to interconvert them.
Pioneering work by chemists like Carothers on long-chain aliphatic polymers laid the groundwork for understanding the properties of such molecules. acs.org The development of named reactions, such as the Wittig olefination for creating carbon-carbon double bonds and the Williamson ether synthesis, provided the initial tools for constructing these systems. acs.org The hydroboration-oxidation reaction, developed by H.C. Brown, provided a method for the anti-Markovnikov hydration of alkenes to alcohols, a cornerstone of modern synthesis. organic-chemistry.org
The total synthesis of complex natural products has always been a major driver of innovation in synthetic methodology. acs.org The challenges posed by these intricate structures spurred the development of new reagents and strategies for controlling selectivity, many of which are now standard practice.
| Foundational Reaction | Description | Significance for Polyfunctional Compounds |
| Williamson Ether Synthesis | An alkoxide reacts with a primary alkyl halide to form an ether. | A fundamental method for constructing the ether linkage. |
| Hydroboration-Oxidation | An alkene is treated with a borane (B79455) reagent followed by oxidation to yield an alcohol. | Allows for the stereospecific and regioselective synthesis of alcohols from alkenes. organic-chemistry.org |
| Wittig Reaction | A ketone or aldehyde reacts with a phosphonium (B103445) ylide to form an alkene. | A versatile and widely used method for forming carbon-carbon double bonds with control over geometry. acs.org |
| Grignard Reaction | An organomagnesium halide (Grignard reagent) attacks an electrophilic carbon, such as a carbonyl group, to form a new carbon-carbon bond. | A powerful tool for building up carbon skeletons. |
Current Research Frontiers and Unaddressed Questions Pertaining to Aliphatic Methoxylated Olefinic Alcohols
Current research in this area is focused on developing more efficient, selective, and sustainable methods for the synthesis of complex aliphatic molecules. Key frontiers include:
Catalytic Tandem Reactions: Designing catalytic systems that can orchestrate multiple reaction steps in a single pot is a major goal. nih.gov For instance, a recent development involves the "methanolation" of olefins, where methanol (B129727) is formally added across a double bond in a tandem sequence of dehydrogenation, hydroformylation, and hydrogenation to produce a C1-elongated alcohol under low pressure. nih.govnih.gov
C-H Functionalization: Directly converting unreactive C-H bonds into functional groups offers a more atom-economical approach to synthesis, avoiding the need for pre-functionalized starting materials.
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild conditions. nih.gov Ene-reductases and alcohol dehydrogenases, for example, have been used in one-pot procedures to synthesize all four stereoisomers of 4-methylheptan-3-ol from an unsaturated ketone precursor. nih.gov
Despite significant progress, several questions remain:
How can we achieve perfect control over chemo-, regio-, and stereoselectivity in molecules with a high density of functional groups without resorting to lengthy protecting group strategies?
Can we develop general and predictable catalysts for the selective functionalization of specific C-H bonds in long aliphatic chains?
How can we better integrate renewable feedstocks and green reaction conditions into the synthesis of these valuable chemical building blocks? acs.org
The structural motif of a methoxylated olefinic alcohol, exemplified by this compound, continues to be a relevant and challenging target that pushes the boundaries of modern synthetic chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
651332-03-5 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
7-methoxy-4-methylhept-4-en-1-ol |
InChI |
InChI=1S/C9H18O2/c1-9(5-3-7-10)6-4-8-11-2/h6,10H,3-5,7-8H2,1-2H3 |
InChI Key |
OQYVFCBNTWVWJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCOC)CCCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Methoxy 4 Methylhept 4 En 1 Ol
Retrosynthetic Analysis and Strategic Disconnections for Complex Olefinic Alcohols
Retrosynthetic analysis is a foundational strategy in organic synthesis that deconstructs a target molecule into simpler, readily available starting materials. For 7-methoxy-4-methylhept-4-en-1-ol, key disconnections can be identified at the central double bond, the ether linkage, and the terminal alcohol. This process reveals potential synthetic pathways by identifying the crucial bond-forming reactions required to assemble the molecule.
Approaches to Carbon-Carbon Bond Formation (e.g., Wittig, Horner-Wadsworth-Emmons, Grignard additions)
The formation of the carbon-carbon double bond is a critical step in the synthesis of this compound. Several powerful reactions are available for this transformation, each with its own distinct characteristics.
The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide. wikipedia.orgtcichemicals.comnih.gov The stereochemical outcome of the Wittig reaction is often dependent on the nature of the ylide; unstabilized ylides tend to produce Z-alkenes, while stabilized ylides favor E-alkenes. wikipedia.orgharvard.edu A modification of this reaction, the Schlosser modification, allows for the stereospecific synthesis of certain trisubstituted olefins. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction is a popular alternative to the Wittig reaction that utilizes phosphonate (B1237965) carbanions. wikipedia.orgnrochemistry.comalfa-chemistry.com These carbanions are generally more nucleophilic than the corresponding phosphonium ylides, allowing for reactions with a wider range of aldehydes and ketones, including sterically hindered ones. nrochemistry.com A significant advantage of the HWE reaction is the easy removal of the dialkylphosphate salt byproduct through aqueous extraction. wikipedia.orgalfa-chemistry.com The HWE reaction typically favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.com However, modifications such as the Still-Gennari conditions can be employed to achieve high selectivity for (Z)-alkenes. nrochemistry.com
Grignard additions are fundamental for constructing carbon-carbon single bonds. These organomagnesium reagents (RMgX) are highly versatile and react with a variety of electrophiles, most notably aldehydes and ketones, to form alcohols. numberanalytics.comnumberanalytics.comwikipedia.org This reaction is crucial for building the carbon framework of complex molecules and can be used to synthesize precursors for subsequent alkene formation. numberanalytics.comlibretexts.org The stereochemistry of Grignard additions can often be predicted using models like the Felkin-Anh model or Cram's Rule when a new stereocenter is formed. wikipedia.org
| Reaction | Reactants | Key Features | Stereoselectivity |
| Wittig Reaction | Phosphonium ylide + Aldehyde/Ketone | Forms C=C bond; compatible with various functional groups. tcichemicals.comrsc.org | Often Z-selective with unstabilized ylides. tcichemicals.com |
| Horner-Wadsworth-Emmons | Phosphonate carbanion + Aldehyde/Ketone | More reactive than Wittig reagents; byproduct is water-soluble. wikipedia.orgalfa-chemistry.com | Predominantly E-selective. wikipedia.orgnrochemistry.com |
| Grignard Addition | Organomagnesium halide + Aldehyde/Ketone | Forms C-C bond and an alcohol; highly versatile. numberanalytics.comwikipedia.org | Can be stereoselective depending on the substrate and reagents. numberanalytics.comwikipedia.org |
Introduction of the Methoxy (B1213986) Moiety via Etherification Strategies
The methoxy group (–OCH₃) is a common functional group found in many organic molecules. wikipedia.org Its introduction is typically achieved through etherification reactions. The most common method is the Williamson ether synthesis , which involves the reaction of an alkoxide with a methyl halide. organic-chemistry.org
In nature, methoxy groups are often installed by O-methyltransferases acting on phenols. wikipedia.org In a laboratory setting, aryl methoxides can be synthesized through the metal-catalyzed methylation of phenols. wikipedia.org Other methods include the use of reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) for the chemoselective conversion of benzyl (B1604629) alcohols to their methyl ethers. organic-chemistry.org
Selective Hydroxyl Group Installation and Manipulation
In the synthesis of polyfunctional molecules, the selective protection and deprotection of hydroxyl groups is often necessary to prevent unwanted side reactions. nih.gov This is a critical aspect of chemoselectivity in organic synthesis.
One common strategy is to convert the hydroxyl group into a good leaving group, such as a halide, although this often requires harsh reagents. nih.gov A milder approach involves the use of protecting groups. Silyl (B83357) ethers, for example, are frequently used to protect alcohols. They can be selectively removed under specific conditions. nih.gov Another strategy is the use of a rhodium catalyst and a diazoester to directly conjugate a tag to a natural product containing a hydroxyl group. nih.gov
Development of Novel Synthetic Routes to this compound
Modern synthetic chemistry continually seeks to develop more efficient and selective methods for constructing complex molecules. This includes a focus on stereoselective and regioselective control during alkene formation and the application of catalytic methods.
Stereoselective and Regioselective Considerations in Alkene Formation
The stereochemistry of the double bond in this compound is a key feature that must be controlled during synthesis. Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com For example, the partial hydrogenation of an alkyne using Na/NH₃ is stereoselective for the trans-alkene. masterorganicchemistry.com While the HWE reaction generally favors the formation of (E)-alkenes, Z-selective reactions are often more challenging to achieve due to the thermodynamic stability of the E-product. wikipedia.orgresearchgate.net
Regioselectivity refers to the preference for bond formation at one position over another. masterorganicchemistry.com In alkene addition reactions, this is exemplified by Markovnikov's rule, which dictates the regiochemistry of the addition of protic acids to unsymmetrical alkenes. masterorganicchemistry.commasterorganicchemistry.com Anti-Markovnikov addition can be achieved using reactions like hydroboration-oxidation. masterorganicchemistry.comlibretexts.org The hydroboration of 1-halo-1-alkynes, for instance, is nearly 100% regioselective. nih.gov
Catalytic Approaches to Enantio- and Diastereoselective Synthesis of Analogues
While this compound is itself achiral, the synthesis of its chiral analogues presents an opportunity to employ powerful catalytic asymmetric methods. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. nih.gov Biocatalytic processes, using enzymes or whole microorganisms, are often highly enantioselective and regioselective, and they operate under mild conditions. nih.govnih.gov For example, alcohol dehydrogenases can be used for the asymmetric reduction of ketones to produce chiral alcohols with high enantiomeric excess. nih.gov
Diastereoselective synthesis focuses on the preferential formation of one diastereomer over others. This is particularly relevant when a reaction creates a new stereocenter in a molecule that already contains one. chemistrysteps.com The development of metal-catalyzed dynamic kinetic resolution (DKR) of racemic alcohols, often in combination with lipases, has become a practical method for obtaining enantiopure esters with high conversion rates. researchgate.net
| Synthetic Challenge | Methodologies | Key Features |
| Stereoselective Alkene Formation | Horner-Wadsworth-Emmons, Wittig modifications, Alkyne hydrogenation | Control over E/Z geometry of the double bond. wikipedia.orgmasterorganicchemistry.comresearchgate.net |
| Regioselective Reactions | Markovnikov and anti-Markovnikov additions, Hydroboration | Control over the position of functional group addition. masterorganicchemistry.commasterorganicchemistry.comnih.gov |
| Enantioselective Synthesis | Asymmetric catalysis, Biocatalysis | Production of a single enantiomer of a chiral molecule. nih.govnih.govresearchgate.net |
| Diastereoselective Synthesis | Substrate control, Chiral auxiliaries, Catalysis | Preferential formation of one diastereomer. chemistrysteps.com |
Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production of fine chemicals like this compound can be significantly enhanced by the adoption of flow chemistry and continuous processing techniques. rsc.orgacs.orgresearchgate.netnih.gov Flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents and reactive intermediates, and the potential for higher yields and purity. morressier.com
A hypothetical continuous flow synthesis of this compound could involve several key steps integrated into a single, automated process. For instance, a Grignard reaction to form a key carbon-carbon bond could be performed in a microreactor, allowing for precise temperature control of the exothermic reaction. acs.org Subsequent steps, such as a Wittig reaction or a cross-metathesis reaction to install the tetrasubstituted double bond, could also be carried out in flow, with in-line purification modules to remove byproducts and unreacted starting materials.
The benefits of a flow chemistry approach for the synthesis of a key intermediate could include:
| Parameter | Batch Processing | Flow Chemistry |
| Reaction Time | Hours to days | Minutes to hours |
| Yield | Variable, often lower | Often higher and more consistent |
| Safety | Handling of large quantities of hazardous materials | Small reaction volumes, better control of exotherms |
| Scalability | Difficult, requires process redesign | Easier, by running the system for longer periods |
| Process Control | Limited | Precise control of temperature, pressure, and stoichiometry |
Table 2: Comparison of Batch Processing and Flow Chemistry for a Hypothetical Synthetic Step.
The integration of real-time monitoring and control, for example through in-line spectroscopy, can further optimize the continuous process, ensuring consistent product quality and minimizing waste. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of fragrances and other fine chemicals to minimize environmental impact and enhance sustainability. researchgate.netpersonalcaremagazine.comcarrementbelle.compremiumbeautynews.com The synthesis of this compound can be designed to be more environmentally benign by considering several green chemistry metrics.
Atom Economy: The design of synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. For example, catalytic reactions, such as cross-metathesis with a highly efficient ruthenium catalyst, would have a higher atom economy than a classical Wittig reaction, which generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct.
Use of Renewable Feedstocks: Whenever feasible, starting materials derived from renewable resources should be utilized. nih.gov For the synthesis of this compound, it might be possible to source some of the carbon backbone from biorenewable precursors.
Use of Safer Solvents and Auxiliaries: The choice of solvents has a significant impact on the environmental footprint of a synthesis. Green solvents such as water, supercritical carbon dioxide, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are preferred over traditional volatile organic compounds (VOCs). personalcaremagazine.com Biocatalysis, using enzymes to perform specific transformations, can often be carried out in aqueous media under mild conditions, further reducing the environmental impact. researchgate.net
A hypothetical comparison of a traditional versus a greener synthetic step is outlined below:
| Feature | Traditional Approach | Green Chemistry Approach |
| Catalyst | Stoichiometric reagents | Catalytic (e.g., metal or enzyme) |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Green solvents (e.g., 2-MeTHF, water) |
| Byproducts | Stoichiometric waste generated | Minimal waste |
| Energy Input | High temperature and pressure | Mild conditions (room temperature, atmospheric pressure) |
Table 3: Comparison of Traditional and Green Chemistry Approaches for a Hypothetical Synthetic Step.
By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more sustainable.
Exploration of Reaction Chemistry and Mechanistic Investigations of 7 Methoxy 4 Methylhept 4 En 1 Ol
Reactivity of the Alkene Moiety
The trisubstituted alkene in 7-Methoxy-4-methylhept-4-en-1-ol is a key site for chemical modification.
Electrophilic Additions and Cyclization Pathways
Electrophilic addition reactions are characteristic of alkenes. The methyl group on the double bond would influence the regioselectivity of such additions, likely directing incoming electrophiles to the less substituted carbon. The presence of the terminal hydroxyl and methoxy (B1213986) groups opens the possibility for intramolecular cyclization reactions following an initial electrophilic attack on the double bond, potentially leading to the formation of cyclic ethers. However, no specific studies or mechanistic investigations for these pathways involving this compound have been documented.
Olefin Metathesis for Scaffold Derivatization
Olefin metathesis is a powerful tool for forming new carbon-carbon double bonds. beilstein-journals.org In principle, this compound could undergo cross-metathesis with other olefins to introduce a variety of structural motifs. This would be a viable strategy for diversifying the molecular scaffold. Despite the broad utility of this reaction, its application to this compound has not been reported in the scientific literature.
Radical Reactions Involving the Alkene
The alkene moiety could also participate in radical addition reactions. The regiochemical outcome of such reactions would be influenced by the stability of the resulting radical intermediates. As with other reactive pathways, specific examples involving this compound are not available.
Transformations of the Hydroxyl Group
The primary alcohol functional group is another key site for chemical manipulation.
Oxidation Reactions to Carbonyl Derivatives
The primary alcohol of this compound could be oxidized to either the corresponding aldehyde, 7-methoxy-4-methylhept-4-enal, or the carboxylic acid, 7-methoxy-4-methylhept-4-enoic acid, using a variety of standard oxidizing agents. The choice of reagent would determine the oxidation level.
Esterification and Etherification for Structural Diversification
The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, or etherification with alkyl halides, to generate a diverse range of analogs. These reactions would modify the polarity and steric properties of the molecule.
Reactivity of the Ether Linkage
The ether linkage in this compound is a key site for chemical transformation, particularly through cleavage and rearrangement reactions.
Cleavage and Rearrangement Reactions
The cleavage of the ether bond in molecules structurally similar to this compound can be initiated under various conditions, primarily acidic or strongly basic environments. wikipedia.org
Under acidic conditions, the reaction is typically initiated by the protonation of the ether oxygen. masterorganicchemistry.com This step makes the adjacent carbon atoms more susceptible to nucleophilic attack by converting the methoxy group into a better leaving group (methanol). masterorganicchemistry.commasterorganicchemistry.com The subsequent pathway, whether SN1 or SN2, is determined by the stability of the potential carbocation intermediate. wikipedia.orgmasterorganicchemistry.com Given the primary nature of the carbon bearing the methoxy group in this compound, an SN2 mechanism is generally favored. masterorganicchemistry.com In this scenario, a nucleophile would attack the methyl group or the C7 carbon, displacing methanol (B129727).
Rearrangement reactions of the ether linkage could potentially be induced, particularly if a carbocation were formed at a position that could be stabilized by the adjacent alkene. However, the formation of a primary carbocation at C7 is energetically unfavorable.
Strongly basic conditions, such as those employing organolithium reagents, can also effect ether cleavage, typically through deprotonation at a position alpha to the ether oxygen. wikipedia.org
| Reaction Type | Reagents | General Mechanism | Anticipated Products for Analogous Structures |
| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, HI) | Protonation of ether oxygen followed by SN2 or SN1 attack by the conjugate base. wikipedia.orgmasterorganicchemistry.com | A primary alcohol and a methyl halide (from cleavage of the methyl-oxygen bond), or a diol and a methyl halide (from cleavage of the C7-oxygen bond). |
| Base-Induced Cleavage | Organolithium reagents | Deprotonation alpha to the ether oxygen followed by elimination. wikipedia.org | An alkene and an alkoxide. |
Cascade and Tandem Reactions Utilizing this compound as a Substrate
The bifunctional nature of this compound, possessing both an alcohol and an ether-alkene moiety, makes it a hypothetical candidate for cascade or tandem reactions. These reactions, where multiple bond-forming events occur in a single operation, are highly efficient in synthesizing complex molecules.
A plausible cascade reaction could be initiated by the intramolecular reaction of the primary alcohol. For instance, under acidic conditions, the alcohol could be protonated and eliminated as water, leading to a carbocation. This carbocation could then be trapped by the methoxy group, potentially leading to the formation of a cyclic ether after subsequent rearrangement.
Alternatively, the alcohol could be oxidized to an aldehyde. This new functional group could then participate in a tandem reaction sequence. For example, an intramolecular Prins-type reaction could be envisioned, where the alkene attacks the protonated aldehyde, leading to a cyclized product.
Computational Studies on Reaction Mechanisms and Transition States
While specific computational studies on this compound were not found, computational chemistry provides powerful tools to investigate the mechanisms of reactions involving analogous structures. Density Functional Theory (DFT) calculations are commonly employed to model reaction pathways, determine the energies of reactants, transition states, and products, and thus predict the feasibility and selectivity of a given transformation.
For the acid-catalyzed cleavage of the ether linkage, computational studies on similar substrates could elucidate the energetic preference for the SN1 versus the SN2 pathway. Such studies would involve calculating the activation energies for both mechanisms. The transition state for the SN2 pathway would involve the simultaneous approach of the nucleophile and departure of the leaving group, while the SN1 pathway would proceed through a high-energy carbocation intermediate. researchgate.net
In-depth Analysis of this compound Remains Elusive in Scientific Literature
A comprehensive review of available scientific literature reveals a significant gap in the detailed analytical and spectroscopic characterization of the specific chemical compound, this compound. Despite extensive searches for data pertaining to its nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and chromatographic separation, no dedicated research articles or comprehensive datasets for this particular molecule could be retrieved.
The initial objective was to construct a detailed scientific article focusing exclusively on this compound, structured around advanced analytical methodologies. This was to include an in-depth discussion of high-resolution NMR for stereochemical assignment, high-resolution MS for molecular formula and fragmentation analysis, IR for functional group identification, and advanced chromatographic techniques for separation.
However, the scientific record does not appear to contain the specific experimental data required to populate these sections with the necessary scientific rigor and detail. While literature exists for structurally related compounds, such as other long-chain unsaturated alcohols and ethers, this information cannot be accurately extrapolated or attributed to this compound. The principles of scientific accuracy and the strict focus on the requested compound preclude the use of data from analogous but distinct molecules.
Therefore, a detailed exposition on the advanced spectroscopic and analytical methodologies as they apply specifically to the elucidation of this compound's complex organic structure cannot be provided at this time due to the absence of published research findings.
Advanced Spectroscopic and Analytical Methodologies in the Elucidation of Complex Organic Structures Referencing 7 Methoxy 4 Methylhept 4 En 1 Ol
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment in Optically Active Analogues
The unequivocal determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with profound implications in fields such as pharmacology, natural product chemistry, and materials science. biotools.usnih.gov For optically active analogues of 7-Methoxy-4-methylhept-4-en-1-ol, chiroptical spectroscopic techniques, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), provide powerful tools for the assignment of the absolute stereochemistry in solution. nih.govnih.gov These methods offer a viable alternative to X-ray crystallography, particularly for non-crystalline samples like oils or for molecules that are difficult to crystallize. nih.gov
The fundamental principle of VCD and ECD lies in the differential absorption of left and right circularly polarized light. biotools.usencyclopedia.pub For a chiral molecule, the absorption of these two forms of polarized light is unequal, resulting in a non-zero CD signal. The resulting spectrum is exquisitely sensitive to the three-dimensional arrangement of atoms, providing a unique fingerprint for a specific enantiomer. researchgate.netnih.gov The mirror-image enantiomer will produce a VCD or ECD spectrum of equal magnitude but opposite sign. researchgate.net
The assignment of the absolute configuration of a chiral molecule like an analogue of this compound is achieved by comparing the experimentally measured VCD and ECD spectra with the spectra predicted from quantum chemical calculations. nih.govnih.gov This computational approach, typically employing Density Functional Theory (DFT), has become a reliable and routine method for stereochemical elucidation. frontiersin.orgresearchgate.net The process involves a systematic conformational search to identify all low-energy conformers of the molecule, followed by the calculation of the Boltzmann-averaged VCD and ECD spectra for a chosen enantiomer (e.g., the (R)-enantiomer). nih.gov A match between the signs and relative intensities of the experimental and calculated spectral bands allows for the unambiguous assignment of the absolute configuration. nih.gov
Vibrational Circular Dichroism (VCD) Analysis
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions within the molecule. biotools.us A key advantage of VCD is that all fundamental vibrational modes of a molecule are, in principle, VCD active, providing a rich source of stereochemical information from the entire molecular structure. nih.gov For an optically active analogue of this compound, characteristic vibrational bands in the mid-infrared region, such as C-H, O-H, and C-O stretching and bending modes, would be expected to exhibit VCD signals.
The determination of the absolute configuration would involve the following steps:
Experimental Measurement: The VCD and infrared (IR) spectra of the optically active analogue are recorded in a suitable solvent, such as deuterated chloroform (B151607) (CDCl3). biotools.us
Conformational Analysis: A computational search for all stable conformers of one enantiomer (e.g., the (R)-enantiomer) is performed.
Quantum Chemical Calculations: For each low-energy conformer, the VCD and IR spectra are calculated using DFT methods. researchgate.net
Spectral Comparison: The calculated spectra of the individual conformers are Boltzmann-averaged to generate a theoretical spectrum for the chosen enantiomer. This theoretical spectrum is then compared with the experimental spectrum. A good agreement in the sign and intensity patterns confirms the absolute configuration of the measured sample. nih.gov
Below is a hypothetical data table illustrating the kind of results one might expect from a VCD analysis of an optically active analogue of this compound. The data is based on typical vibrational frequencies and VCD intensities for similar chiral alcohols.
Table 1: Hypothetical VCD and IR Data for an Optically Active Analogue of this compound
| Frequency (cm⁻¹) | Vibrational Assignment | Experimental IR Absorbance (AU) | Experimental VCD (ΔA x 10⁻⁵) | Calculated VCD for (R)-enantiomer (ΔA x 10⁻⁵) |
| 3640 | O-H stretch | 0.25 | +2.5 | +2.8 |
| 2965 | asym. CH₃ stretch | 0.85 | -1.8 | -2.1 |
| 2870 | sym. CH₃ stretch | 0.60 | +1.2 | +1.5 |
| 1670 | C=C stretch | 0.15 | +0.5 | +0.6 |
| 1460 | CH₂ scissoring | 0.70 | -3.2 | -3.5 |
| 1380 | CH₃ sym. bend | 0.55 | +2.1 | +2.3 |
| 1100 | C-O stretch (ether) | 0.90 | -4.5 | -4.9 |
| 1050 | C-O stretch (alcohol) | 0.80 | +3.8 | +4.1 |
Electronic Circular Dichroism (ECD) Analysis
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light, arising from electronic transitions. encyclopedia.pub The utility of ECD is most pronounced for molecules containing chromophores, which are functional groups that absorb UV-Vis light. frontiersin.org In the case of this compound, the carbon-carbon double bond (C=C) acts as a chromophore, which would give rise to ECD signals. acs.org
The ECD spectrum is particularly sensitive to the stereogenic centers near the chromophore. nih.gov The methodology for absolute configuration determination using ECD mirrors that of VCD, involving a comparison between experimental and computationally predicted spectra. nih.govnih.gov Time-dependent DFT (TD-DFT) is the most common method for calculating ECD spectra. nih.gov
For complex molecules with multiple chromophores, the exciton (B1674681) chirality method can be a powerful tool for interpreting ECD spectra. nih.gov This method relates the sign of the ECD couplet (two closely spaced bands of opposite sign) to the spatial arrangement of the transition dipole moments of the interacting chromophores. nih.gov While this compound itself only has one primary chromophore, derivatization of the alcohol and ether functionalities with other chromophoric groups could enable the use of the exciton chirality method for enhanced structural analysis. encyclopedia.pub
The following is a hypothetical data table representing plausible ECD data for an optically active analogue of this compound.
Table 2: Hypothetical ECD Data for an Optically Active Analogue of this compound
| Wavelength (nm) | Electronic Transition | Experimental Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Calculated Molar Ellipticity [θ] for (R)-enantiomer (deg cm² dmol⁻¹) |
| 205 | π → π | +15,000 | +16,500 |
| 225 | n → π | -2,000 | -2,300 |
Computational and Theoretical Investigations of 7 Methoxy 4 Methylhept 4 En 1 Ol and Its Conformational Landscape
Quantum Chemical Calculations on Molecular Geometry and Electronic Structure
Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, would be the first step in understanding the intrinsic properties of 7-Methoxy-4-methylhept-4-en-1-ol. These calculations would aim to determine the molecule's most stable three-dimensional arrangement of atoms, its optimized molecular geometry. This would involve the calculation of key parameters, which, for this specific molecule, are not available in published literature.
A theoretical analysis would also shed light on the electronic structure, detailing the distribution of electrons within the molecule. This includes identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and its potential to participate in chemical reactions. Without dedicated research, these values remain unknown.
Conformational Analysis via Molecular Dynamics and DFT Methods
Due to the presence of several single bonds, the this compound molecule can exist in numerous spatial arrangements, or conformations. A thorough conformational analysis would be essential to identify the most energetically favorable conformations and the energy barriers between them. This is typically achieved through a combination of molecular dynamics (MD) simulations and DFT calculations.
MD simulations would allow for the exploration of the molecule's conformational space over time, providing a dynamic picture of its flexibility. Subsequent DFT calculations on the various identified conformers would then yield precise energy rankings and geometric parameters for each stable conformation. A 2019 study on a different methoxy-containing compound highlighted the power of combining these methods to understand molecular interactions. nih.gov However, no such analysis has been published for this compound.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry offers powerful tools for predicting various spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predicted spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.
The accuracy of these predictions relies on the level of theory and basis set used in the calculations. For a definitive analysis, the predicted spectroscopic parameters for this compound would need to be compared with experimentally obtained spectra. This crucial validation step is not possible without access to both computational studies and empirical data, neither of which is currently available for this specific molecule.
Modeling of Intermolecular Interactions Relevant to Chemical Reactivity
Understanding how this compound interacts with other molecules is key to predicting its chemical reactivity and its behavior in different environments. Modeling intermolecular interactions can reveal potential hydrogen bonding sites, van der Waals forces, and electrostatic interactions.
For instance, the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups in this compound would be expected to participate in hydrogen bonding, which would significantly influence its physical properties and its interactions with other polar molecules. Computational models can quantify the strength of these interactions and predict how the molecule might behave as a solvent or a solute. Research on other molecules has demonstrated the utility of such modeling in understanding complex chemical systems. nih.gov However, the specific intermolecular interaction profile of this compound remains uncharacterized.
Role of 7 Methoxy 4 Methylhept 4 En 1 Ol As a Chemical Building Block in Advanced Organic Synthesis
Application as a Key Intermediate in the Synthesis of Complex Organic Scaffolds
The structure of 7-Methoxy-4-methylhept-4-en-1-ol offers multiple points for synthetic elaboration, making it a potentially valuable intermediate. The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a variety of leaving groups for nucleophilic substitution. The alkene moiety allows for a plethora of addition reactions, including hydrogenation, epoxidation, dihydroxylation, and halogenation. Furthermore, the methoxy (B1213986) group can, under specific conditions, be cleaved to reveal a secondary alcohol, adding another layer of synthetic versatility.
The strategic placement of these functional groups allows for the potential construction of diverse and complex organic scaffolds. For instance, the bifunctional nature of this molecule, containing both a nucleophilic hydroxyl group and an electrophilic (upon activation) or further functionalizable alkene, makes it an attractive precursor for the synthesis of various heterocyclic systems.
Table 1: Potential Synthetic Transformations of this compound
| Starting Material | Reagents and Conditions | Product Functional Group |
| This compound | PCC, CH₂Cl₂ | Aldehyde |
| This compound | Jones Reagent (CrO₃, H₂SO₄, acetone) | Carboxylic Acid |
| This compound | TsCl, pyridine | Tosylate (good leaving group) |
| This compound | m-CPBA, CH₂Cl₂ | Epoxide |
| This compound | H₂, Pd/C | Saturated Alcohol |
| This compound | BBr₃, CH₂Cl₂ | Dihydroxyalkane |
Strategies for Selective Functionalization within Multistep Syntheses
A key challenge and opportunity in utilizing a multifunctional molecule like this compound lies in the selective manipulation of its reactive sites. Protecting group strategies would be paramount in any multistep synthesis employing this building block.
The primary alcohol could be selectively protected using a variety of common protecting groups, such as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether (Bn). This would allow for the unhindered functionalization of the alkene. For example, with the alcohol protected, the alkene could undergo hydroboration-oxidation to introduce a second hydroxyl group at the C-5 position, which could then be selectively oxidized or otherwise functionalized.
Conversely, the alkene could be temporarily protected, for instance, through bromination, to allow for reactions at the hydroxyl terminus. Subsequent regeneration of the double bond via reductive elimination would restore the alkene for further transformations. The differential reactivity of the alcohol and the alkene also allows for selective reactions without the need for protecting groups in some cases. For example, a Swern or Dess-Martin oxidation would selectively convert the primary alcohol to the aldehyde without affecting the alkene or the methoxy ether.
Case Studies of Its Integration into Total Synthesis Efforts (Excluding Biologically Active Targets)
While no published total syntheses explicitly report the use of this compound, we can hypothesize its utility in the construction of non-biologically active complex molecules. For instance, its carbon skeleton could serve as a key fragment in the synthesis of intricate polycyclic ethers or complex acyclic chains with multiple stereocenters.
Hypothetical Synthetic Application:
One could envision the use of this compound in the synthesis of a complex, non-natural polyketide-like structure. The synthesis could commence with the protection of the primary alcohol, followed by epoxidation of the double bond. Regioselective opening of the epoxide with an organocuprate could install a new carbon-carbon bond at C-5. Subsequent deprotection of the primary alcohol and oxidation would yield an aldehyde, which could then participate in a Wittig or Horner-Wadsworth-Emmons reaction to extend the carbon chain. The methoxy group could be carried through the synthesis or cleaved at a later stage to introduce further complexity.
Future Research Directions and Unexplored Avenues in the Chemistry of 7 Methoxy 4 Methylhept 4 En 1 Ol
Development of Novel Catalytic Systems for Specific Transformations
The strategic placement of functional groups in 7-Methoxy-4-methylhept-4-en-1-ol invites the development of novel catalytic systems to effect specific and efficient transformations. Current research into catalysis for related polyfunctional molecules provides a foundation for these future explorations.
One promising area is the development of catalysts for the selective oxidation of the primary alcohol. While numerous oxidation catalysts exist, achieving high selectivity in the presence of a potentially reactive alkene and an ether linkage requires sophisticated catalyst design. Future research could focus on metal-organic frameworks (MOFs) or zeolites functionalized with transition metals like ruthenium or palladium. These catalysts could offer size and shape selectivity, favoring the oxidation of the terminal alcohol to an aldehyde or carboxylic acid while leaving the internal double bond and methoxy (B1213986) group intact.
Furthermore, the development of catalytic systems for C-H activation presents a significant opportunity. researchgate.net Specifically, catalysts that can selectively functionalize the C-H bonds adjacent to the ether or alcohol functionalities would open up new avenues for derivatization. For instance, iridium or rhodium-based catalysts, known for their efficacy in C-H activation, could be tailored to direct functionalization at specific positions, leading to the introduction of new substituents and the creation of a diverse library of analogues. The synergistic use of enzymes and photocatalysts also represents a frontier in creating complex molecules under environmentally friendly conditions. bioengineer.orgedhat.com
Another unexplored avenue is the catalytic intramolecular cyclization of this compound. Acid catalysis could potentially lead to the formation of cyclic ethers through the interaction of the alcohol with the alkene. masterorganicchemistry.comyoutube.com Research into solid acid catalysts, such as sulfated zirconia or functionalized mesoporous silicas, could provide reusable and highly selective systems for such cyclizations, leading to novel heterocyclic scaffolds.
| Catalytic System | Target Transformation | Potential Advantages |
| Ruthenium-functionalized MOFs | Selective oxidation of the primary alcohol | High selectivity, catalyst recyclability, mild reaction conditions |
| Iridium-based pincer complexes | Regioselective C-H functionalization | Access to novel derivatives, high atom economy |
| Sulfated Zirconia | Intramolecular etherification | Formation of cyclic ethers, solvent-free conditions, catalyst stability |
Green Synthesis Approaches for Enhanced Sustainability
The principles of green chemistry are increasingly integral to the design of synthetic routes. Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic methods.
One key area is the use of renewable feedstocks. Investigating biosynthetic pathways or utilizing platform chemicals derived from biomass could provide a green alternative to traditional petrochemical-based syntheses. For example, starting materials could potentially be derived from the fermentation of sugars or the catalytic upgrading of bio-oils.
The development of catalytic routes that minimize waste and energy consumption is also crucial. This includes the use of heterogeneous catalysts that can be easily separated and recycled, as well as reactions that can be performed in green solvents such as water or supercritical carbon dioxide. labinsights.nl For instance, the synthesis of ethers can be made more sustainable through the use of heterogeneous catalysis and energy-efficient methods like microwave-assisted reactions. labinsights.nl The direct synthesis of unsaturated ethers from the hydrogenation of unsaturated aldehydes in alcohol solutions using bifunctional catalysts is an example of a green and efficient method. mdpi.com
Atom-economical reactions, such as addition and cycloaddition reactions, should be prioritized over substitution and elimination reactions that generate stoichiometric byproducts. For example, a catalytic [2+2+2] cycloaddition involving the alkene moiety could be a highly efficient way to build molecular complexity in a single step.
| Green Chemistry Principle | Application to Synthesis of this compound | Potential Benefit |
| Use of Renewable Feedstocks | Synthesis from biomass-derived platform chemicals | Reduced reliance on fossil fuels, lower carbon footprint |
| Catalysis | Application of recyclable heterogeneous catalysts | Minimized waste, simplified purification, lower energy consumption |
| Atom Economy | Prioritizing addition and cycloaddition reactions | Increased efficiency, reduced byproduct formation |
Advanced In Silico Methods for Predicting Reactivity and Properties (Excluding Prohibited Properties)
Computational chemistry and in silico methods offer powerful tools for accelerating research and gaining deeper insights into the behavior of molecules like this compound. nih.govacs.orgyoutube.comresearchgate.netnih.gov
Future research could employ Density Functional Theory (DFT) calculations to predict the reactivity of the different functional groups. By modeling the transition states of various potential reactions, researchers can predict which reactions are most likely to occur and under what conditions. This can guide experimental work and reduce the need for extensive empirical screening. For example, DFT could be used to predict the most favorable site for electrophilic attack on the alkene or the most acidic proton in the molecule.
Machine learning algorithms can also be trained on existing chemical reaction data to predict the outcomes of reactions involving this compound. nih.govacs.orgyoutube.comresearchgate.net These models can learn complex relationships between molecular structure and reactivity, providing predictions for novel transformations. This approach could be particularly useful for predicting the chemo- and regioselectivity of reactions.
Molecular dynamics simulations could be used to study the conformational preferences of this compound and its interactions with catalysts or solvents. Understanding the three-dimensional structure and dynamics of the molecule is crucial for designing selective reactions.
| In Silico Method | Application | Predicted Information |
| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, activation barriers, reaction pathways |
| Machine Learning | Reaction outcome prediction | Major products, reaction yields, optimal conditions |
| Molecular Dynamics | Conformational analysis | Preferred conformations, solvent effects, catalyst-substrate interactions |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Methoxy-4-methylhept-4-en-1-ol, and what factors influence yield and purity?
- Methodological Answer : The compound can be synthesized via oxidation, reduction, or substitution reactions. For example:
- Oxidation : Use pyridinium chlorochromate (PCC) or KMnO₄ to form ketone derivatives .
- Reduction : Catalytic hydrogenation (Pd/C) or LiAlH₄ can reduce double bonds or stabilize intermediates .
- Substitution : Electrophilic aromatic substitution with Br₂ or HNO₃ modifies aromatic moieties .
- Key Factors : Solvent polarity, temperature control, and catalyst selection critically impact yield. For instance, highlights hydrolysis under NaOH to achieve 63.69% yield for a structurally analogous compound .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure and stereochemistry, as demonstrated in for similar methoxy-substituted compounds .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, as used in for structure elucidation .
- Infrared (IR) Spectroscopy : Identifies functional groups like hydroxyl (-OH) and methoxy (-OCH₃) stretches .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves and goggles to avoid skin/eye contact (NFPA Health Rating = 0, but precaution advised) .
- Ventilation : Use fume hoods to prevent inhalation of vapors; no acute toxicity reported, but prolonged exposure should be avoided .
- Storage : Keep in dry, corrosion-resistant containers at controlled temperatures ( recommends <25°C for similar alcohols) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in different solvent systems?
- Methodological Answer :
- Database Integration : Tools like REAXYS and PISTACHIO predict reaction pathways by analyzing bond dissociation energies and solvent-polarity effects .
- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates transition states for oxidation/reduction reactions, aligning with ’s empirical data on LiAlH₄-mediated reductions .
- Solvent Screening : COSMO-RS models simulate solvation effects, aiding in solvent selection for optimizing reaction kinetics .
Q. What strategies resolve contradictions in reported bioactivity data of this compound analogs?
- Methodological Answer :
-
Systematic Reviews : Define inclusion/exclusion criteria (e.g., assay type, concentration ranges) to standardize data interpretation, as outlined in ’s literature search framework .
05 文献检索Literature search for meta-analysis02:58
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Meta-Analysis : Use statistical tools (e.g., random-effects models) to aggregate bioactivity data across studies, addressing variability in IC₅₀ values .
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Cross-Validation : Replicate assays under controlled conditions (pH, temperature) to isolate confounding variables, similar to ’s longitudinal factorial invariance testing .
Q. How to design experiments to investigate the stereochemical outcomes of this compound derivatives?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
- X-ray Crystallography : Resolve absolute configuration, as applied in for methoxy-phenylpropanol derivatives .
- Kinetic Resolution : Monitor reaction progress via circular dichroism (CD) to track enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

